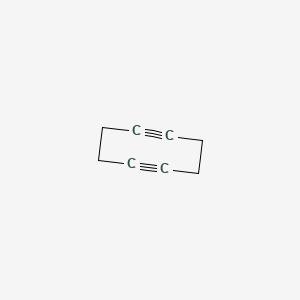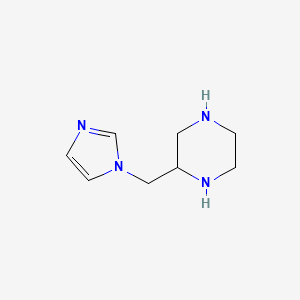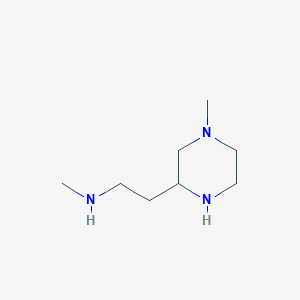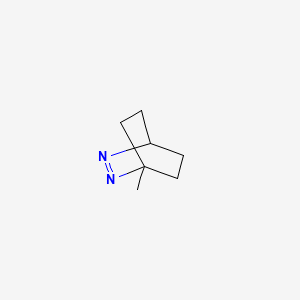
2,3-Diazabicyclo(2.2.2)oct-2-ene, 1-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Diazabicyclo(2.2.2)oct-2-ene, 1-methyl- is a bicyclic organic compound with the molecular formula C₆H₁₀N₂. It is known for its unique structure, which consists of a bicyclic framework with two nitrogen atoms. This compound is often used in various chemical reactions and has applications in scientific research due to its distinctive properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diazabicyclo(2.2.2)oct-2-ene, 1-methyl- typically involves the reaction of 1,4-dimethyl-2,3-diazabicyclo[2.2.2]oct-2-ene with specific reagents under controlled conditions. One common method includes the irradiation of stereospecifically labeled compounds to produce the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Diazabicyclo(2.2.2)oct-2-ene, 1-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the bicyclic structure, leading to different derivatives.
Substitution: Substitution reactions can occur at the nitrogen atoms or other positions within the bicyclic framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce different nitrogen-containing compounds, while reduction can lead to various bicyclic derivatives .
Wissenschaftliche Forschungsanwendungen
2,3-Diazabicyclo(2.2.2)oct-2-ene, 1-methyl- has several scientific research applications, including:
Biology: The compound’s unique structure makes it useful in studying molecular interactions and dynamics.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the field of drug development.
Wirkmechanismus
The mechanism of action of 2,3-Diazabicyclo(2.2.2)oct-2-ene, 1-methyl- involves its interaction with molecular targets through its bicyclic structure. The compound’s effects are mediated by its ability to participate in various chemical reactions, including fluorescence and energy transfer processes. The molecular pathways involved include exciton splitting and interactions with specific electronic states .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Diazabicyclo(2.2.2)oct-2-ene: The parent compound without the methyl group.
1,4-Dimethyl-2,3-diazabicyclo(2.2.2)oct-2-ene: A similar compound with two methyl groups.
2,3-Diazabicyclo(2.2.2)oct-2-ene, 2-oxide: An oxidized derivative with different properties
Uniqueness
2,3-Diazabicyclo(2.2.2)oct-2-ene, 1-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to act as a fluorophore and participate in various chemical reactions makes it valuable in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
66343-91-7 |
|---|---|
Molekularformel |
C7H12N2 |
Molekulargewicht |
124.18 g/mol |
IUPAC-Name |
1-methyl-2,3-diazabicyclo[2.2.2]oct-2-ene |
InChI |
InChI=1S/C7H12N2/c1-7-4-2-6(3-5-7)8-9-7/h6H,2-5H2,1H3 |
InChI-Schlüssel |
LXFPVYRCXCVOHN-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCC(CC1)N=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


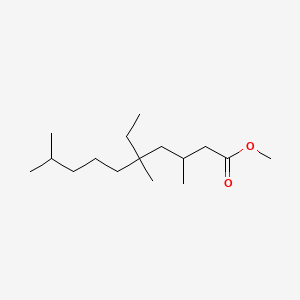
![[(1S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] benzoate](/img/structure/B13795189.png)
![Triphenyl[(quinolin-4-yl)methyl]phosphanium bromide](/img/structure/B13795209.png)
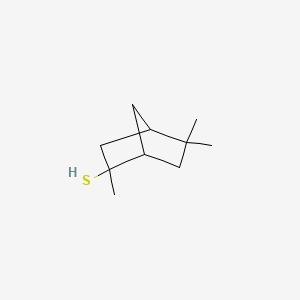
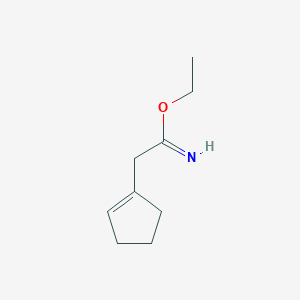



![(2R,6r)-6,10-dimethyl-2-prop-1-en-2-yl-spiro[4.5]dec-9-en-8-one](/img/structure/B13795229.png)
